molecular formula C6H8F3N3OS B1469144 1,1,1-trifluoro-3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propan-2-ol CAS No. 1339432-60-8

1,1,1-trifluoro-3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propan-2-ol

Cat. No. B1469144
CAS RN: 1339432-60-8
M. Wt: 227.21 g/mol
InChI Key: XSIBVWRBADIHCW-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propan-2-ol, or 1,1,1-TF-MTS, is an organic compound with a wide range of applications in scientific research. It is a colorless, volatile liquid with a pungent odor and a melting point of -61.3°C. It is a derivative of 1,1,1-trifluoro-2-propanol and contains a sulfanyl group linked to a triazole moiety. Due to its unique structure, 1,1,1-TF-MTS has been found to be a useful reagent in a variety of chemical and biochemical processes.

Scientific Research Applications

Energetic Materials Synthesis

This compound can be utilized in the synthesis of energetic materials. The related triazole derivatives are known to form stable structures that can be used in the development of propellants and explosives. The presence of the trifluoro group may contribute to the overall energy content of the material, making it a candidate for the synthesis of high-energy density materials .

Medicinal Chemistry

In medicinal chemistry, the triazole ring of the compound is a common motif in pharmaceuticals due to its resemblance to the peptide bond. The compound could serve as a scaffold for developing new drugs, particularly as a potential inhibitor or modulator for various biological targets. Its unique structure could be explored for the development of anticancer agents .

Organic Synthesis

As a reagent in organic synthesis, this compound could be used to introduce the trifluoromethyl group into other molecules. This transformation is valuable since the trifluoromethyl group can significantly alter the physical and chemical properties of a molecule, such as its metabolic stability and lipophilicity .

properties

IUPAC Name

1,1,1-trifluoro-3-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F3N3OS/c1-12-3-10-11-5(12)14-2-4(13)6(7,8)9/h3-4,13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSIBVWRBADIHCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1SCC(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F3N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,1-trifluoro-3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propan-2-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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